molecular formula C6H12O5 B8641570 6-Deoxy-l-psicose

6-Deoxy-l-psicose

Cat. No.: B8641570
M. Wt: 164.16 g/mol
InChI Key: QZNPNKJXABGCRC-ZXEDONINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Deoxy-L-psicose (CAS 3616-21-5) is a scarce 6-deoxy rare sugar belonging to the L-hexose family. It serves as a critical intermediate and building block in synthetic chemistry for the preparation of other rare sugars, such as 6-deoxy-L-allose and 6-deoxy-L-altrose . As a 6-deoxy sugar, it is a structural motif found in various natural products with reported biological activities, including antifungals, antibiotics, and anticancer agents . Its primary research value lies in its role as a substrate for studying enzymatic pathways and its potential applications in pharmaceutical and medicinal chemistry, where L-form sugars are often explored for improved biological activity and lower toxicity . The compound can be efficiently synthesized from L-rhamnose via a two-step enzymatic strategy involving L-rhamnose isomerase and D-tagatose 3-epimerase, followed by selective phosphorylation and dephosphorylation, yielding this compound in high purity and an 81% yield without tedious isomer separation . Structural studies, including X-ray crystallography, have elucidated the binding of this compound to the active site of enzymes like D-tagatose 3-epimerase, providing insights into its mechanism of interaction and the enzyme's broad substrate specificity . This compound is for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(3S,4S,5S)-1,3,4,5-tetrahydroxyhexan-2-one

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5-,6+/m0/s1

InChI Key

QZNPNKJXABGCRC-ZXEDONINSA-N

SMILES

CC(C(C(C(=O)CO)O)O)O

Isomeric SMILES

C[C@@H]([C@@H]([C@@H](C(=O)CO)O)O)O

Canonical SMILES

CC(C(C(C(=O)CO)O)O)O

Origin of Product

United States

Enzymatic Synthesis and Biotransformation Pathways of 6 Deoxy L Psicose

Precursor Substrate Utilization in Biocatalytic Production

The foundation of efficient enzymatic synthesis lies in the selection of an appropriate and abundant starting material. The biocatalytic production of 6-deoxy-L-psicose leverages a commercially available monosaccharide, channeling it through a series of enzymatic reactions to yield the target compound.

L-Rhamnose (6-deoxy-L-mannose) is a naturally occurring deoxy sugar found in plants and bacteria, making it a readily available and cost-effective primary substrate for the biotechnological production of this compound. nih.govbiomedres.uswikipedia.org Its use as a starting material is a key factor in the economic feasibility of large-scale synthesis. nih.gov The enzymatic pathway initiates with the conversion of L-rhamnose, capitalizing on its structural similarity to the target molecule to streamline the biosynthetic process. tandfonline.comtandfonline.com

The enzymatic conversion of L-rhamnose to this compound proceeds through a key intermediate, L-rhamnulose (6-deoxy-L-fructose). nih.govnih.gov This intermediate is formed through the isomerization of L-rhamnose. nih.gov The identification and characterization of L-rhamnulose are crucial for understanding the reaction mechanism and optimizing the synthesis pathway. nih.govnih.gov The transient formation of L-rhamnulose highlights the stepwise nature of the biotransformation, where each enzymatic step brings the substrate closer to the final product structure. nih.govtandfonline.com

Specific Enzymatic Catalysis in this compound Biosynthesis

The successful synthesis of this compound is dependent on a multi-enzyme cascade that ensures high specificity and yield. nih.gov Each enzyme in the pathway plays a distinct and critical role, from the initial isomerization to the final stereochemical arrangement.

L-Rhamnose Isomerase (RhaI) is the first key enzyme in the biosynthetic pathway, catalyzing the reversible isomerization of L-rhamnose to L-rhamnulose. nih.govnih.govnih.gov This enzyme exhibits remarkable stereospecificity, ensuring the correct transformation of the substrate. nih.govresearchgate.net The reaction catalyzed by RhaI is a thermodynamically unfavorable aldose-ketose conversion. nih.gov In one study, when 5% (w/v) L-rhamnose was isomerized by TT-PsLRhI, the equilibrium ratio of L-rhamnose to L-rhamnulose was found to be 60:40. tandfonline.comtandfonline.com Another report indicated an equilibrium mixture containing L-rhamnose, L-rhamnulose, and this compound in a ratio of 55:35:15 when using a combination of RhaI and DTE. nih.gov

Equilibrium Ratios in L-Rhamnose Isomerization
Enzyme SystemSubstrateProduct(s)Equilibrium RatioReference
TT-PsLRhI5% (w/v) L-RhamnoseL-Rhamnulose60:40 (L-Rhamnose:L-Rhamnulose) tandfonline.comtandfonline.com
RhaI and DTEL-RhamnoseL-Rhamnulose, this compound55:35:15 (L-Rhamnose:L-Rhamnulose:this compound) nih.gov

Following the formation of L-rhamnulose, D-Tagatose 3-Epimerase (DTE) catalyzes the epimerization of L-rhamnulose at the C-3 position to produce this compound. nih.gov This epimerization is a critical step in achieving the desired stereochemistry of the final product. nih.gov The discovery and application of DTE have been instrumental in enabling the interconversion of various ketoses, which is a cornerstone of rare sugar synthesis. nih.govnih.gov The combination of RhaI and DTE allows for the sequential conversion of L-rhamnose to L-rhamnulose and then to this compound. nih.govtandfonline.com

To overcome the unfavorable equilibrium of the isomerization and epimerization reactions, a third enzyme, Fructose (B13574) Kinase (HK) from humans, is introduced. nih.gov This kinase selectively phosphorylates this compound at the C-1 position, forming this compound 1-phosphate. nih.gov This phosphorylation effectively removes the final product from the reaction equilibrium, driving the entire pathway forward and leading to a high conversion rate of L-rhamnose. nih.gov A substrate specificity study revealed that human HK efficiently phosphorylates this compound, with negligible activity towards L-rhamnulose (<0.1%) and no detectable activity towards L-rhamnose. nih.gov This high specificity is crucial for the success of the one-pot multienzyme reaction. nih.gov The resulting this compound 1-phosphate can then be dephosphorylated in a subsequent step to yield the final, pure this compound. nih.gov

Substrate Specificity of Human Fructose Kinase (HK)
SubstrateRelative Activity (%)Reference
This compound100 nih.gov
L-Rhamnulose&lt;0.1 nih.gov
L-RhamnoseNot detectable nih.gov

Acid Phosphatase (AphA) in Dephosphorylation Processes

A critical step in a highly efficient chemoenzymatic strategy for synthesizing this compound is the dephosphorylation of a phosphorylated intermediate. nih.gov In this pathway, after a series of enzymatic conversions, the target molecule exists as this compound 1-phosphate. To obtain the final desired product, the phosphate (B84403) group must be selectively removed.

This crucial hydrolysis step is catalyzed by Acid Phosphatase (AphA). nih.gov The process involves adjusting the pH of the solution containing this compound 1-phosphate to 5.5, which is optimal for AphA activity. The enzyme is then introduced to catalyze the hydrolysis of the phosphate group, yielding this compound. nih.gov This enzymatic dephosphorylation is a key component of a broader "isomerization→epimerization→phosphorylation→dephosphorylation" cascade, which has been shown to produce this compound from L-rhamnose with a high yield of 81% and purity of 98.5%. nih.gov The use of AphA in the final step is advantageous as it allows for the production of the target compound with high purity, circumventing the need for complex isomer separation steps that are often required in traditional chemical synthesis. nih.gov

Reactivity Profiles of Aldose Isomerases with Deoxy Sugars

The enzymatic synthesis of this compound from the readily available deoxy sugar L-rhamnose (6-deoxy-L-mannose) hinges on the specific reactivity of two key enzymes: L-rhamnose isomerase (RhaI) and D-tagatose 3-epimerase (DTE). nih.gov

L-rhamnose isomerase initiates the synthesis by catalyzing the isomerization of L-rhamnose to L-rhamnulose (6-deoxy-L-fructose). nih.gov This demonstrates the enzyme's ability to recognize and act upon a 6-deoxy aldose. Following this, D-tagatose 3-epimerase exhibits its reactivity towards a deoxy ketose by catalyzing the epimerization of L-rhamnulose at the C-3 position to produce this compound. nih.gov

However, this direct two-enzyme conversion from L-rhamnose leads to an equilibrium mixture containing L-rhamnose, L-rhamnulose, and this compound in a ratio of approximately 55:35:15. nih.gov This thermodynamically controlled equilibrium limits the yield of this compound to a mere 8.7% after purification, highlighting a significant challenge in this direct biocatalytic approach. nih.gov To overcome this limitation, more advanced strategies are required to shift the equilibrium towards the desired product.

Advanced Biocatalytic Production Strategies

To enhance the yield and efficiency of this compound synthesis, researchers have developed sophisticated biocatalytic systems that overcome the limitations of simple enzyme cocktails. These strategies often involve multi-enzyme cascades and enzyme immobilization to create more robust and productive processes.

A significant advancement in the production of this compound is the development of a one-pot multienzyme (OPME) system. nih.gov This system cleverly circumvents the unfavorable equilibrium of the initial isomerization and epimerization steps by coupling them with a selective phosphorylation reaction. nih.gov

The OPME system for converting L-rhamnose to this compound involves a cascade of four enzymes:

L-rhamnose isomerase (RhaI): Converts L-rhamnose to L-rhamnulose. nih.gov

D-tagatose 3-epimerase (DTE): Converts L-rhamnulose to this compound. nih.gov

Fructose kinase (HK): Selectively phosphorylates this compound at the C-1 position to form this compound 1-phosphate. nih.gov This kinase shows high specificity for this compound with negligible activity towards L-rhamnulose and L-rhamnose. nih.gov

Acid Phosphatase (AphA): Hydrolyzes the phosphate group from the purified this compound 1-phosphate to yield the final product. nih.gov

The selective phosphorylation of this compound effectively removes it from the initial equilibrium, thus driving the reaction cascade forward and leading to a much higher conversion of L-rhamnose. nih.gov This OPME strategy represents a highly efficient method for producing this compound with high yield and purity. nih.gov

The use of immobilized enzymes offers several advantages in biocatalytic processes, including enhanced stability, reusability, and the facilitation of continuous production systems. In the context of producing this compound and its derivatives, enzyme immobilization has been successfully applied.

A study on the enzymatic production of three 6-deoxy-aldohexoses from L-rhamnose utilized immobilized enzymes for several conversion steps. nih.gov Specifically, this compound was produced from L-rhamnose using a combination of immobilized L-rhamnose isomerase and immobilized D-tagatose 3-epimerase. nih.govtandfonline.com The enzymes were immobilized using toluene-treated Escherichia coli recombinants. nih.gov This approach not only facilitates the production of this compound but also its subsequent conversion to other valuable deoxy sugars using other immobilized enzymes. nih.gov The application of immobilized enzyme technology in this context demonstrates a practical strategy for enhancing the efficiency and scalability of rare sugar synthesis.

A highly effective method for producing this compound with exceptional yield and purity is a two-step chemoenzymatic strategy that combines enzymatic reactions with a chemical purification step. nih.gov This "isomerization→epimerization→phosphorylation→dephosphorylation" cascade is a prime example of a chemoenzymatic route. nih.gov

Enzymatic Derivatization and Further Conversions of this compound

This compound serves as a valuable precursor for the enzymatic synthesis of other rare 6-deoxy-aldohexoses. nih.govnih.gov Through the action of specific aldose isomerases, this compound can be converted into its isomers, 6-deoxy-L-altrose and 6-deoxy-L-allose. nih.gov

The enzymatic conversion of purified this compound to 6-deoxy-L-altrose is achieved using L-arabinose isomerase. nih.govtandfonline.com The reaction reaches an equilibrium with a ratio of this compound to 6-deoxy-L-altrose of 60:40. nih.govtandfonline.com Similarly, L-ribose isomerase can be employed to isomerize this compound into 6-deoxy-L-allose, with the reaction equilibrium favoring the formation of 6-deoxy-L-allose at a ratio of 40:60 (this compound:6-deoxy-L-allose). nih.govtandfonline.com

Furthermore, this compound can be epimerized back to L-rhamnulose using immobilized D-tagatose 3-epimerase. nih.gov This L-rhamnulose can then be converted to 6-deoxy-L-glucose by the action of D-arabinose isomerase. nih.govtandfonline.com These enzymatic transformations highlight the role of this compound as a key intermediate in the biocatalytic production of a variety of rare deoxy sugars.

The production yields of 6-deoxy-L-altrose and 6-deoxy-L-allose from L-rhamnose, via the this compound intermediate, have been reported to be 14.6% and 25.1%, respectively. nih.gov

Conversion to 6-Deoxy-L-Altrose

The enzymatic isomerization of this compound provides a direct route to 6-deoxy-L-altrose. This bioconversion is catalyzed by L-arabinose isomerase. Research has demonstrated that incubating purified this compound with L-arabinose isomerase leads to an equilibrium mixture of the two sugars. fao.orgtandfonline.com

Under specific reaction conditions, the equilibrium ratio between this compound and 6-deoxy-L-altrose was found to be 60:40. fao.orgtandfonline.com This enzymatic approach allows for the production of 6-deoxy-L-altrose, with a total production yield of 14.6% from the initial L-rhamnose substrate used to produce the this compound precursor. fao.orgtandfonline.com

Table 1: Enzymatic Conversion of this compound to 6-Deoxy-L-Altrose

Parameter Details
Enzyme L-Arabinose Isomerase
Substrate This compound
Product 6-Deoxy-L-altrose
Equilibrium Ratio (Substrate:Product) 60:40

Conversion to 6-Deoxy-L-Allose

Similarly, 6-deoxy-L-allose can be synthesized from this compound through an isomerization reaction catalyzed by L-ribose isomerase. fao.orgtandfonline.com This enzymatic process establishes an equilibrium between the ketohexose (this compound) and its aldohexose epimer (6-deoxy-L-allose).

The reaction favors the formation of the allose form, reaching an equilibrium ratio of 40:60 for this compound to 6-deoxy-L-allose. fao.orgtandfonline.com This efficient biotransformation resulted in a final production yield of 25.1% for 6-deoxy-L-allose, starting from L-rhamnose. fao.orgtandfonline.com The use of specific aldose isomerases highlights their capacity to act on 6-deoxy monosaccharides for the targeted production of rare sugars. fao.org

Table 2: Enzymatic Conversion of this compound to 6-Deoxy-L-Allose

Parameter Details
Enzyme L-Ribose Isomerase
Substrate This compound
Product 6-Deoxy-L-allose
Equilibrium Ratio (Substrate:Product) 40:60

Exploration of Other Hexose Analogue Transformations

The enzymatic pathways involving this compound are part of a broader strategy for producing various 6-deoxy-aldohexoses. fao.org The synthesis of this compound itself begins with L-rhamnose (6-deoxy-L-mannose), which is first isomerized to L-rhamnulose (6-deoxy-L-fructose) by L-rhamnose isomerase. nih.govnih.gov L-rhamnulose is then epimerized to this compound by D-tagatose 3-epimerase. nih.govnih.gov

This intermediate, L-rhamnulose, can also be used as a substrate for other enzymatic conversions. For instance, D-arabinose isomerase can convert L-rhamnulose into 6-deoxy-L-glucose. fao.orgtandfonline.com This reaction reaches an equilibrium ratio of 27:73 between L-rhamnulose and 6-deoxy-L-glucose, achieving a final production yield of 5.4% from L-rhamnose. fao.orgtandfonline.com These interconnected enzymatic reactions demonstrate a versatile platform for the synthesis of a portfolio of 6-deoxy-L-hexose analogues from a single, readily available starting material like L-rhamnose. nih.govfao.org

Table 3: Summary of Related Hexose Analogue Transformations

Starting Substrate Enzyme Product Equilibrium Ratio (Substrate:Product)
L-Rhamnose L-Rhamnose Isomerase L-Rhamnulose 60:40
L-Rhamnulose D-Tagatose 3-Epimerase This compound N/A (Part of a reaction mixture)

Structural Elucidation and Conformational Analysis of 6 Deoxy L Psicose

Advanced Spectroscopic Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and analyses of chiroptical properties, are crucial for determining the structure and understanding the dynamic behavior of 6-Deoxy-L-Psicose in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of this compound and analyzing its tautomeric equilibria in solution. Studies have utilized ¹³C NMR spectroscopy to determine the equilibrium tautomeric composition in aqueous solutions of this compound across a temperature range of 15-50°C. researchgate.netoup.com The chemical shifts observed in ¹³C NMR spectra provide insights into the different tautomeric forms present. For instance, specific chemical shifts for α-furanose and β-furanose forms of this compound have been reported. google.com

A summary of reported ¹³C NMR chemical shifts for various tautomers of this compound is presented below:

TautomerC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
α-Furanose65.38105.7678.0278.8473.1720.53
β-Furanose66.35108.0681.3480.7873.1722.16
α-Pyranose(Not reported)(Not reported)(Not reported)(Not reported)(Not reported)(Not reported)
β-Pyranose(Not reported)(Not reported)(Not reported)(Not reported)(Not reported)(Not reported)
Acyclic Form(Not reported)(Not reported)(Not reported)(Not reported)(Not reported)(Not reported)

Optical rotation is a characteristic chiroptical property used to identify and characterize chiral compounds like this compound. While specific optical rotation values for this compound itself were not directly provided in the search results, related deoxy sugars such as 6-deoxy-L-galactitol have reported optical rotation values. google.comdrugfuture.com The mutarotation phenomenon, which is the change in optical rotation over time as tautomeric forms interconvert in solution, is a common feature of sugars. drugfuture.com

Crystalline State Structural Investigations

X-ray crystallography provides definitive information about the absolute configuration, molecular packing, and specific ring conformations of sugars in their solid state.

Single-crystal X-ray diffraction analysis has been successfully performed on this compound, confirming its molecular structure in the crystalline state. nih.govresearchgate.netiucr.org The compound crystallizes from aqueous solution as α-furanose. nih.govresearchgate.netiucr.org The space group of this compound is orthorhombic P2₁2₁2₁, which is consistent with that of β-D-psicopyranose. nih.govresearchgate.netiucr.org The molecular weight of this compound (164.16 g/mol ) is approximately 10% smaller than that of D-psicose (180.16 g/mol ). nih.govresearchgate.netiucr.org Despite this, the cell volume of 6-deoxy-α-L-psicofuranose (742.67 ų at room temperature) is only slightly smaller (1.4%) than that of β-D-psicopyranose (753.056 ų). nih.govresearchgate.netiucr.org This suggests a weaker intermolecular interaction in the crystal of this compound, which is supported by its lower melting point of 76 °C, about 30 °C lower than that of psicose (107.6 °C). nih.govresearchgate.netiucr.org

Key crystallographic data for 6-deoxy-α-L-psicofuranose:

PropertyValue
Chemical FormulaC₆H₁₂O₅
Molecular Weight164.16 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Volume (V)742.67 (7) ų at room temperature
Z (Molecules per unit cell)4
Melting Point76 °C

X-ray crystallography has confirmed that this compound molecules form a five-membered α-furanose ring structure in the crystal. nih.govresearchgate.netiucr.org This is significant because, in many ketohexoses studied previously, six-membered pyranose ring structures have been predominantly observed. nih.govresearchgate.netiucr.org The deoxygenation at the C-6 position in this compound prevents the formation of a hemiacetal with the C-6 hydroxyl group, instead favoring cyclization with the C-5 hydroxyl group to form the furanose ring. nih.govresearchgate.netiucr.org The observed conformation for the α-furanose ring in the crystal is 3T4 (or E4), which is also the predominant tautomer found in solution. nih.govresearchgate.netiucr.org This represents the second example of an α-furanose structure with a 3T4 (or E4) conformation in the 6-deoxy-ketohexose family, following 6-deoxy-L-sorbose. nih.goviucr.org Unlike D-psicose, this compound does not exhibit an intramolecular hydrogen bond between O3-H3A and O5 in its crystal structure, as the C-5 hydroxyl group is involved in ring formation. nih.goviucr.org

Tautomeric Equilibria in Aqueous Solution

Monosaccharides, including this compound, exist as an equilibrium mixture of various structural isomers (tautomers) in aqueous solutions due to mutarotation. researchgate.netoup.com These tautomers typically include cyclic forms (α- and β-anomers of furanose and pyranose) and an acyclic (open-chain) carbonyl form. researchgate.netoup.com

For this compound, the tautomeric equilibrium in aqueous solution at 30 °C has been determined using ¹³C NMR spectroscopy. The predominant tautomer in solution is the α-furanose form. nih.govresearchgate.netiucr.org

The reported tautomer ratio in aqueous solution at 30 °C is:

TautomerPercentage (%)
α-Furanose72.9
β-Furanose24.5
Acyclic Form2.69

Note: Pyranose forms were not explicitly quantified in the provided data for this compound's aqueous equilibrium, although they are generally part of ketohexose tautomerism. nih.govresearchgate.netiucr.orgoup.com

The presence of the acyclic form, even in small percentages, can be detected by UV light absorption of the carbonyl group around 280 nm. researchgate.netoup.com The molar absorption coefficient of the carbonyl group (εC=O) for this compound has been found to be similar to that of D-psicose. researchgate.netoup.comoup.com The content of the acyclic carbonyl form in aqueous solution has been observed to increase with elevated temperatures. researchgate.netoup.com It is important to note that due to the deoxygenation at the C6-position, this compound cannot form pyranose rings with the C6 hydroxyl group. nih.goviucr.orgoup.com

Quantitative Determination of Tautomer Ratios (e.g., α-furanose, β-furanose, acyclic form)

The equilibrium tautomeric composition of this compound in aqueous solution has been quantitatively determined using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. fishersci.ptwikipedia.orgnih.govnih.gov These studies have revealed that this compound exists in a dynamic equilibrium between its cyclic furanose forms (α- and β-furanose) and its acyclic carbonyl form.

At a temperature of 30 °C in an aqueous solution, the predominant tautomer is the α-furanose form, which aligns with its crystalline structure. wikipedia.orgfishersci.atzellbio.eu The specific distribution of tautomers at this temperature is detailed in Table 1.

Table 1: Equilibrium Tautomer Ratios of this compound in Aqueous Solution at 30 °C

Tautomer FormPercentage (%)
α-Furanose72.9
β-Furanose24.5
Acyclic Form2.69

This data highlights the strong preference for the α-furanose configuration in solution, indicating its stability under these conditions. wikipedia.orgfishersci.atzellbio.eu

Physicochemical Factors Influencing Tautomeric Distribution

The tautomeric distribution of this compound in solution is influenced by various physicochemical factors, with temperature being a significant determinant. Research utilizing ¹³C NMR spectroscopy has investigated the equilibrium tautomeric composition across a temperature range of 15-50 °C. fishersci.ptwikipedia.orgnih.govnih.gov This indicates that temperature changes can shift the equilibrium between the different tautomeric forms, reflecting the thermodynamic stability of each isomer at varying thermal conditions.

The solvent environment also plays a crucial role in shaping the tautomeric profile. The reported quantitative determinations of tautomer ratios for this compound specifically refer to "aqueous solution," underscoring the importance of water as a solvent in establishing these equilibria. wikipedia.orgfishersci.atzellbio.eufishersci.ptwikipedia.orgnih.govnih.gov While specific comparative data for non-aqueous solvents were not detailed in the provided research, the explicit mention of aqueous conditions suggests that the polarity and hydrogen-bonding capabilities of the solvent are critical factors influencing the stability and interconversion rates of the tautomers.

Furthermore, the molar absorption coefficient of the carbonyl group (εC=O) of the acyclic form of this compound has been determined. This coefficient, derived from the linear relationship between absorbance at approximately 280 nm and the molar concentration of the acyclic carbonyl form, was found to be comparable to that of D-psicose. fishersci.ptwikipedia.orgnih.govnih.gov This similarity in εC=O values suggests comparable electronic environments around the carbonyl group in the acyclic forms of both sugars.

The geometric arrangement of hydroxyl and hydroxymethyl groups, particularly at the C-2 and C-3 positions, is a fundamental factor influencing the α:β ratios of furanose forms in ketohexoses. In general, a trans relationship between the C-2 hydroxymethyl group and the C-3 hydroxyl group is characteristic of the predominant furanose anomer. fishersci.pt This stereochemical principle is critical for understanding the observed prevalence of the α-furanose form in this compound.

Biological System Integration and Biotechnological Utility of 6 Deoxy L Psicose Non Clinical Focus

Role in Microbial Carbohydrate Metabolism and Catabolism

Microorganisms play a significant role in the interconversion and metabolism of various sugars, including rare sugars like 6-deoxy-L-psicose. Enzymatic reactions are central to both the synthesis and breakdown of such compounds within microbial systems. For instance, this compound can be produced from L-rhamnose through a two-step enzymatic cascade involving L-rhamnose isomerase (RhaI) and D-tagatose 3-epimerase (DTE) tandfonline.comnih.govnih.govresearchmap.jpnih.gov. L-rhamnose isomerase converts L-rhamnose (6-deoxy-L-mannose) to L-rhamnulose (6-deoxy-L-fructose), which is then epimerized to this compound by D-tagatose 3-epimerase nih.govnih.gov.

Furthermore, this compound can be isomerized into other 6-deoxy-aldohexoses, such as 6-deoxy-L-altrose and 6-deoxy-L-allose, through the action of L-arabinose isomerase and L-ribose isomerase, respectively tandfonline.comnih.govresearchgate.net. This highlights its role as an intermediate in the microbial synthesis of other rare 6-deoxy sugars. The "Izumoring strategy," a framework involving various microbial enzymes, demonstrates the potential for mass production of rare sugars, including this compound and its derivatives, from more abundant and inexpensive sugars tandfonline.com.

The equilibrium ratios observed in these enzymatic conversions provide insights into the favored products under specific conditions. For example, the equilibrium ratio of this compound to 6-deoxy-L-altrose can be 60:40, while that of this compound to 6-deoxy-L-allose can be 40:60 tandfonline.comnih.govresearchgate.net. The interconversion between L-rhamnulose and this compound catalyzed by D-tagatose 3-epimerase can reach an equilibrium ratio of 67:33 (L-rhamnulose:this compound) tandfonline.com.

Table 1: Equilibrium Ratios in Enzymatic Conversions Involving this compound

Reactants/ProductsEnzyme(s) InvolvedEquilibrium Ratio (Reactant:Product)Reference
L-rhamnulose : this compoundD-tagatose 3-epimerase (DTE)67:33 tandfonline.com
This compound : 6-Deoxy-L-altroseL-arabinose isomerase (LAI)60:40 tandfonline.comnih.govresearchgate.net
This compound : 6-Deoxy-L-alloseL-ribose isomerase (LRI)40:60 tandfonline.comnih.govresearchgate.net
L-rhamnose : L-rhamnuloseL-rhamnose isomerase (RhaI)60:40 tandfonline.com
L-rhamnulose : 6-Deoxy-L-glucoseD-arabinose isomerase (DAI)27:73 tandfonline.comnih.govresearchgate.net

Status as a Building Block in Natural Product Biosynthesis

6-Deoxy sugars, including this compound, are significant components that serve as building blocks in the biosynthesis of a diverse array of natural products tandfonline.com. These deoxy sugars are derivatives of monosaccharides where one or more hydroxyl groups have been replaced by a hydrogen atom, contributing to the structural complexity and biological activity of the compounds they form tandfonline.com.

Natural products containing 6-deoxy sugars are known for their potent biological activities, including roles as antibiotics, antifungals, and anticancer agents tandfonline.comnih.govresearchgate.net. The presence of these unique sugar moieties often influences the molecular recognition processes between the active compounds and their cellular targets tandfonline.com.

Within complex carbohydrate structures, this compound can contribute to the unique stereochemistry and functional properties of natural products. While specific instances of this compound directly forming complex carbohydrate structures in natural products are still an area of ongoing research, its role as an intermediate in the synthesis of other 6-deoxy sugars suggests its potential for integration into more elaborate glycosidic structures tandfonline.comnih.gov. For example, 6-deoxy-L-altrose is a component of Gram-negative pathogen lipopolysaccharides, where it likely plays a role in antigenicity tandfonline.com. The ability to synthesize this compound efficiently facilitates the further exploration of its derivatives and their potential incorporation into novel or existing natural product scaffolds.

General Molecular Recognition and Interaction Mechanisms (Theoretical Frameworks)

The molecular recognition and interaction mechanisms involving this compound, like other rare sugars, are governed by its specific stereochemistry and the arrangement of its hydroxyl groups. As a ketohexose, this compound can exist in various tautomeric forms (e.g., furanose and pyranose rings, and open-chain forms) in solution, with the α-furanose ring structure being a predominant tautomer in aqueous solution and confirmed in crystal form iucr.org. The deoxygenation at the C-6 position influences its ring closure, leading to hemiacetal formation with the C-5 hydroxyl group rather than the C-6 iucr.org.

These structural nuances dictate how this compound interacts with enzymes, receptors, and other biomolecules. Enzymes like D-tagatose 3-epimerase exhibit specific recognition for the C-3 position of ketoses, enabling the interconversion between (3S)- and (3R)-sugars nih.govnih.gov. The broad substrate specificity of some microbial enzymes within the Izumoring strategy suggests that they can recognize and catalyze transformations of multiple monosaccharides, including 6-deoxy sugars tandfonline.com. Theoretical frameworks in carbohydrate chemistry often focus on hydrogen bonding networks, hydrophobic interactions, and steric fit as key determinants of molecular recognition. The unique hydroxyl group arrangement of this compound would contribute to distinct hydrogen bonding patterns and solvation shells, influencing its binding affinity and specificity in biological interactions.

Industrial and Biotechnological Applications

The limited natural abundance of rare sugars, coupled with their interesting properties, drives the need for efficient industrial and biotechnological production methods tandfonline.comnih.gov. This compound, as a rare sugar, holds promise for various applications.

The efficient and large-scale production of this compound is crucial for its broader application. Traditional chemical synthesis methods for deoxy sugars often involve multiple steps, low specificity, poor purity, and low yields, along with the generation of hazardous waste tandfonline.comresearchgate.net. Biochemical methods, particularly enzymatic reactions, offer a more environmentally friendly and efficient alternative tandfonline.com.

One notable enzymatic strategy involves a two-step process starting from L-rhamnose, a commercially available 6-deoxy monosaccharide tandfonline.comnih.govnih.gov. This method utilizes L-rhamnose isomerase and D-tagatose 3-epimerase to produce this compound nih.govnih.gov. A refined two-step enzymatic synthesis, coupling isomerization and epimerization with selective phosphorylation by fructose (B13574) kinase and subsequent dephosphorylation by acid phosphatase, has achieved this compound with high purity (98.5%) and high yield (81% with respect to L-rhamnose) nih.govnih.gov. This approach avoids tedious isomer separation steps, making it particularly attractive for large-scale production nih.govnih.gov. The use of inexpensive starting materials like L-rhamnose and the potential for recycling components like silver ions and ADP further enhance the economic viability of this method nih.gov.

Table 2: Enzymatic Production Yields of 6-Deoxy Sugars from L-Rhamnose via this compound

ProductStarting MaterialEnzymes InvolvedProduction Yield (%)Reference
This compoundL-rhamnoseL-rhamnose isomerase (RhaI), D-tagatose 3-epimerase (DTE), Fructose kinase (HK), Acid phosphatase (AphA)81 nih.govnih.gov
6-Deoxy-L-altroseL-rhamnoseVia this compound and L-arabinose isomerase (LAI)14.6 tandfonline.comnih.govresearchgate.net
6-Deoxy-L-alloseL-rhamnoseVia this compound and L-ribose isomerase (LRI)25.1 tandfonline.comnih.govresearchgate.net
6-Deoxy-L-glucoseL-rhamnoseVia L-rhamnulose and D-arabinose isomerase (DAI)5.4 tandfonline.comnih.govresearchgate.net

While information specifically on this compound in food science is less extensively documented compared to its D-enantiomer (D-psicose or D-allulose), the general properties of rare sugars suggest potential applications. Rare sugars are recognized for their interesting properties relevant to the food industry tandfonline.com. D-psicose, for example, is known as a low-calorie sweetener with approximately 70% the sweetness of sucrose (B13894) and minimal caloric contribution researchgate.netjst.go.jpjst.go.jp. It has also been explored for its ability to improve the physical properties and storage stability of processed foods, partly due to its high water-holding capacity and its propensity to participate in the Maillard reaction, which can enhance gelling ability and browning jst.go.jp.

Given that this compound is a structural analog of L-psicose and a rare sugar, it may share some of these desirable characteristics. Its unique structure could potentially offer novel functionalities as a food component, such as influencing texture, sweetness profiles, or acting as a precursor for flavor compounds, similar to how D-psicose can act as a precursor for synthetic flavors researchgate.net. However, further research is needed to fully elucidate the specific applications and benefits of this compound in food science.

Analytical Methodologies for 6 Deoxy L Psicose Quantification and Purification

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating 6-Deoxy-L-psicose from other components in a mixture, enabling both its purification and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of this compound, offering robust capabilities for purity assessment and quantitative determination. This method is routinely used for analyzing deoxy sugars and monitoring enzymatic conversions involving this compound. wikipedia.orgfishersci.atwikipedia.org

A common setup for this compound analysis involves a Hitachi Gl-611 column coupled with a Shimadzu RId-10A refractive index detector. wikipedia.orgfishersci.at The mobile phase typically consists of ultrapure water containing 0.1 mM NaOH, eluted at a flow rate of 1.0 mL/min, with the column temperature maintained at 60°C. wikipedia.orgfishersci.at This configuration allows for the effective separation and subsequent quantification of this compound from other sugars in a reaction mixture. wikipedia.orgfishersci.at

HPLC is also crucial for assessing the purity of isolated this compound. fishersci.pt For related rare sugars like D-psicose, a simplified reverse-phase HPLC method has been developed utilizing an aminopropyl silane (B1218182) stationary phase (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size column, USP-L8) with a mobile phase of water and acetonitrile (B52724) (20:80) on an isocratic HPLC-RID system, achieving separation within 8 minutes. nih.gov While specific to D-psicose, this illustrates the versatility of HPLC for psicose derivatives. Furthermore, HPLC-DAD (Diode Array Detector) methods, often employing pre-column derivatization with reagents like PMP (1-phenyl-3-methyl-5-pyrazolone), are utilized for the monomeric profile analysis of polysaccharides, which can include deoxy sugars, demonstrating high linearity for PMP-sugar derivatives. wikidata.org The technique is also applied for the quantitation and enantiomeric purity testing of L-ketohexoses. fishersci.senih.gov

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterSpecificationReference
ColumnHitachi Gl-611 wikipedia.orgfishersci.at
DetectorShimadzu RId-10A (Refractive Index Detector) wikipedia.orgfishersci.at
Mobile PhaseUltrapure water containing 0.1 mM NaOH wikipedia.orgfishersci.at
Flow Rate1.0 mL/min wikipedia.orgfishersci.at
Column Temperature60°C wikipedia.orgfishersci.at
ApplicationPurity and quantitative analysis of deoxy sugars wikipedia.orgfishersci.at

Column chromatography is a primary method for the isolation and purification of this compound from enzymatic reaction mixtures. Following the enzymatic conversion of substrates such as L-rhamnose, the reaction mixture containing this compound undergoes separation by column chromatography to yield a purified solution. nih.gov

One common approach involves the use of ion-exchange chromatography. For instance, a DOWEX 50 W-X2 (Ca2+ form) ion exchange resin column, eluted with ultrapure water, has been successfully employed for deionizing and purifying solutions containing this compound. wikipedia.orgfishersci.at Fractions collected from the column are then analyzed (e.g., for reducing sugar content) to identify those containing the product. wikipedia.orgfishersci.at Ion-exchange chromatography (Ca2+ form) columns have also been specifically mentioned for the purification of this compound derived from L-rhamnose. fishersci.pt Beyond ion exchange, general column chromatography techniques are applied for the purification of various psicose derivatives. zellbio.eu

Spectrophotometric and Chemical Assays

In addition to chromatographic methods, spectrophotometric and chemical assays provide rapid and effective means for the detection and quantification of this compound, particularly its reducing sugar and ketose-specific characteristics.

The Somogyi–Nelson method is a classical and widely utilized spectrophotometric assay for the quantitative determination of reducing sugars, including this compound. wikipedia.orgfishersci.atguidetopharmacology.orgsigmaaldrich.com This method is particularly useful for monitoring fractions during column chromatography purification. wikipedia.orgfishersci.at

The principle of the Somogyi–Nelson method relies on the reducing properties of certain carbohydrates due to the presence of free or potentially free aldehyde or keto groups. guidetopharmacology.orgsigmaaldrich.com When heated with an alkaline copper tartrate reagent, reducing sugars reduce cupric ions (Cu2+) to cuprous ions (Cu+), forming cuprous oxide. Subsequently, when cuprous oxide is treated with phosphomolybdic acid (Nelson Reagent), a blue-colored molybdenum complex is formed. guidetopharmacology.orgsigmaaldrich.com The intensity of this blue color is directly proportional to the concentration of the reducing sugar and is measured spectrophotometrically, typically at an absorbance of 520 nm. guidetopharmacology.orgsigmaaldrich.com Standard curves are generated using known concentrations of a reducing sugar (e.g., glucose) to quantify unknown samples. sigmaaldrich.com

The cysteine-carbazole method is a specific assay employed for the detection and quantification of ketoses, including this compound. wikipedia.orgfishersci.at This assay is valuable for determining ketose formation in reaction mixtures and for monitoring the conversion of ketose substrates. wikipedia.orgfishersci.at

The method is known for its rapidity and simplicity, yielding a characteristic purplish color in the presence of ketoses. nih.gov The amount of ketose can be estimated by comparing the absorbance to a standard curve prepared with known concentrations of the target ketose. nih.gov The procedure generally involves sequential addition of a cysteine solution and sulfuric acid to the sample, with the absorbance often measured around 560 nm. nih.govwikipedia.orgnih.gov While effective for ketose detection, it is important to note that the cysteine-carbazole assay may have limitations in distinguishing between different ketoses, and complementary techniques like HPLC may be necessary for definitive identification and precise quantification in complex mixtures. nih.gov

Future Research Trajectories and Scientific Perspectives

Identification and Engineering of Novel Biocatalysts for Deoxy Sugar Transformations

The biosynthesis of 6-deoxy-L-psicose, a rare sugar with significant potential in medicinal chemistry, hinges on the availability of efficient and specific biocatalysts. nih.gov Current enzymatic synthesis predominantly relies on a two-step conversion from L-rhamnose, utilizing L-rhamnose isomerase (RhaI) to produce L-rhamnulose, followed by epimerization at the C-3 position by D-tagatose 3-epimerase (DTE) to yield this compound. nih.govnih.gov Future research is directed towards the discovery and engineering of novel enzymes to enhance the efficiency and specificity of this process.

A primary avenue of investigation is the exploration of microbial diversity for novel isomerases and epimerases with improved substrate specificity and thermostability. While L-rhamnose isomerase from Pseudomonas stutzeri has shown broad substrate specificity, catalyzing various aldose-ketose isomerizations, identifying enzymes with a higher affinity for L-rhamnose and its isomers could significantly improve reaction kinetics. oup.com Furthermore, the engineering of existing enzymes, such as RhaI and DTE, through techniques like directed evolution and site-directed mutagenesis, holds promise for tailoring their catalytic properties for optimal this compound production. The substrate flexibility of deoxysugar biosynthesis enzymes like C-methyltransferases, epimerases, and ketoreductases offers a rich field for genetic engineering to create novel biocatalytic pathways. nih.gov

Another key area is the identification of novel kinases that can specifically phosphorylate this compound. nih.gov This is crucial for strategies that aim to overcome thermodynamic equilibria in the isomerization and epimerization steps by trapping the desired product as a phosphorylated intermediate. nih.gov The successful use of a human fructose (B13574) kinase (HK) that selectively phosphorylates this compound at the C-1 position demonstrates the potential of this approach. nih.gov Future work will likely focus on discovering microbial kinases with similar or enhanced specificity, which would be more amenable to large-scale industrial production.

The following table summarizes the key enzymes currently involved in the biocatalytic production of this compound and potential targets for future research.

Enzyme ClassSpecific Enzyme ExampleRole in this compound SynthesisFuture Research Focus
Isomerases L-rhamnose isomerase (RhaI)Isomerization of L-rhamnose to L-rhamnuloseDiscovery of novel RhaI variants with higher specificity and thermostability; Engineering for improved catalytic efficiency.
Epimerases D-tagatose 3-epimerase (DTE)Epimerization of L-rhamnulose to this compoundIdentification of DTEs with higher conversion rates; Engineering to reduce product inhibition.
Kinases Human Fructose Kinase (HK)Selective phosphorylation of this compoundDiscovery of microbial kinases with high specificity for this compound; Engineering for industrial-scale applications.
Phosphatases Acid Phosphatase (AphA)Dephosphorylation of this compound 1-phosphateIdentification of robust phosphatases for efficient final product release.

Optimization of Integrated Bioprocesses for Enhanced Production Efficiency

The efficient production of this compound on an industrial scale necessitates the development of optimized and integrated bioprocesses. A significant challenge in the enzymatic synthesis of rare sugars is the unfavorable thermodynamic equilibrium of the isomerization and epimerization reactions. nih.govnih.gov A conventional enzymatic reaction with L-rhamnose isomerase and D-tagatose 3-epimerase resulted in a product mixture containing only 15% this compound at equilibrium, leading to a low isolated yield of 8.7% after complex purification steps. nih.govnih.gov

Future optimization of this integrated bioprocess will focus on several key areas. The use of whole-cell biocatalysts or immobilized enzymes can enhance operational stability and facilitate catalyst recycling. taylorandfrancis.com Encapsulation of enzymes within probiotic bacteria is another innovative approach to protect them from harsh reaction conditions and circumvent thermodynamic barriers. taylorandfrancis.com Furthermore, the integration of continuous product separation techniques, such as simulated moving bed chromatography, can help to alleviate product inhibition and further drive the reaction forward. nih.gov The development of fermentation-based processes, where a microbial host is engineered to perform the entire conversion from a simple carbon source to this compound, represents a long-term goal for cost-effective and sustainable production.

The table below outlines the comparison between a conventional single-pot enzymatic reaction and an optimized integrated bioprocess for this compound synthesis.

Process ParameterConventional Single-Pot ReactionOptimized Integrated Bioprocess (with phosphorylation)
Key Enzymes L-rhamnose isomerase, D-tagatose 3-epimeraseL-rhamnose isomerase, D-tagatose 3-epimerase, Fructose kinase, Acid phosphatase
Equilibrium Mixture Composition L-rhamnose (55%), L-rhamnulose (35%), this compound (15%)Driven towards this compound 1-phosphate
Overall Yield 8.7%81%
Purification Tedious isomer separationSimplified purification after dephosphorylation

Elucidation of Undiscovered Metabolic and Degradation Pathways Involving this compound

The metabolic fate and degradation pathways of this compound are largely unexplored, presenting a significant area for future research. Understanding how this rare sugar is processed by various organisms is crucial for its potential applications. Based on studies of analogous deoxy sugars and the parent sugar D-psicose, several hypotheses can be formed about the potential metabolic routes of this compound.

The parent compound, D-psicose, is poorly metabolized in the human body and is largely excreted in the urine and feces. researchgate.net A portion of ingested D-psicose is fermented by intestinal microflora into short-chain fatty acids. researchgate.net It is plausible that this compound follows a similar fate in mammals, with limited absorption and subsequent microbial fermentation in the gut. The degradation of other deoxy sugars, such as fucose and rhamnose, by gut microbes often proceeds via the propanediol (B1597323) pathway. taylorandfrancis.com

In microorganisms, catabolic pathways for deoxy sugars can be more diverse. For instance, novel oxidative pathways for the catabolism of 2-deoxy-D-ribose have been identified in bacteria, involving a series of oxidation and cleavage steps to yield central metabolites like acetyl-CoA. nih.gov It is conceivable that microorganisms capable of utilizing this compound as a carbon source possess similar oxidative pathways. These pathways might involve initial oxidation of the sugar, followed by cleavage into smaller, metabolizable fragments.

Future research should focus on identifying microorganisms that can metabolize this compound and elucidating the specific enzymatic steps involved. This could involve screening microbial consortia from various environments for the ability to grow on this compound as the sole carbon source. Once identified, transcriptomic and proteomic analyses of these organisms could reveal the genes and enzymes responsible for its degradation. Furthermore, in vitro studies with purified enzymes will be necessary to characterize the individual steps of the metabolic pathway. The degradation of D-psicose can also be influenced by processing conditions such as temperature and pH, leading to caramelization and Maillard reactions. scispace.com Similar studies on this compound would be valuable for its application in food products.

Advanced Structural Biology of Enzymes Interacting with this compound and its Analogs

A detailed understanding of the three-dimensional structures of enzymes that interact with this compound is fundamental for rational enzyme engineering and the design of novel biocatalysts. X-ray crystallography and other structural biology techniques can provide atomic-level insights into enzyme-substrate interactions, catalytic mechanisms, and the basis of substrate specificity.

The crystal structure of 6-deoxy-α-L-psicofuranose has been determined, revealing that it adopts a five-membered α-furanose ring structure in its crystalline state. tandfonline.com This is in contrast to many other ketohexoses that primarily form six-membered pyranose rings. tandfonline.com This structural information is invaluable for understanding how enzymes recognize and bind this unique sugar. The deoxygenation at the C-6 position prevents the formation of a hemiacetal with the C-2 carbonyl group, leading to the formation of the furanose ring with the C-5 hydroxyl group. tandfonline.com

Future structural studies should focus on obtaining crystal structures of key enzymes, such as L-rhamnose isomerase and D-tagatose 3-epimerase, in complex with this compound or its analogs. Such studies would illuminate the specific amino acid residues involved in substrate binding and catalysis. For instance, the crystal structures of Pseudomonas stutzeri L-rhamnose isomerase in complex with L-rhamnose and D-allose have provided insights into its broad substrate specificity. oup.com Similar structural analyses with this compound would be highly informative.

These structural data will be instrumental for computational modeling and protein engineering efforts aimed at improving the catalytic efficiency and altering the substrate specificity of these enzymes. For example, understanding the architecture of the active site could guide site-directed mutagenesis experiments to create variants with enhanced performance for the synthesis of this compound.

The following table presents the crystallographic data for 6-deoxy-α-L-psicofuranose.

Parameter6-deoxy-α-L-psicofuranose
Chemical Formula C₆H₁₂O₅
Molecular Weight 164.16 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Ring Structure in Crystal α-furanose
Conformation ³T₄ (or E₄)

Q & A

Basic: What are the standard protocols for synthesizing 6-Deoxy-l-psicose in academic research?

Answer:
this compound is synthesized via enzymatic isomerization of L-rhamnose using immobilized L-rhamnose isomerase, followed by purification and crystallization. Key steps include optimizing reaction conditions (pH 7.0–8.0, 40–50°C) and immobilizing enzymes to enhance stability and reusability . Post-reaction, crystallization from aqueous solutions yields pure α-furanose structures, confirmed via X-ray diffraction . Methodological considerations include enzyme activity assays and monitoring reaction progress via HPLC.

Basic: How is the crystal structure of this compound characterized?

Answer:
X-ray crystallography reveals an orthorhombic P2₁2₁2₁ space group with a five-membered α-furanose ring. The structure lacks intramolecular hydrogen bonds (unlike D-psicose) due to the absence of a C-6 hydroxyl group, leading to weaker intermolecular interactions and a lower melting point (76°C vs. 107.6°C for D-psicose). Key hydrogen bonds (O3–H3A⋯O2, O1–H1A⋯O5) stabilize the lattice along the b-axis . Comparative analysis with γ-D-psicofuranose highlights a 1.4% smaller cell volume despite a 10% lower molecular weight .

Advanced: How can researchers resolve discrepancies in reported melting points between this compound and structurally similar rare sugars?

Answer:
Discrepancies arise from differences in intermolecular interactions and crystallization conditions. For example, this compound’s lower melting point (76°C) compared to D-psicose (107.6°C) reflects reduced hydrogen bonding due to the absence of the C-6 hydroxyl group . To address inconsistencies:

  • Standardize crystallization protocols (solvent, temperature, cooling rates).
  • Compare lattice energies via computational modeling (e.g., DFT calculations).
  • Validate purity using NMR and mass spectrometry to rule out impurities affecting thermal properties .

Advanced: What methodologies are effective in resolving conflicting data on tautomeric forms (solution vs. crystalline states) of this compound?

Answer:
Tautomeric discrepancies arise from solvent effects and dynamic equilibria. To resolve these:

  • In solution: Use NMR (¹H/¹³C) to identify predominant tautomers (e.g., α-furanose in aqueous solutions ).
  • In crystals: X-ray diffraction confirms static α-furanose structures .
  • Comparative studies: Analyze solvent-dependent tautomer ratios via polarimetry or IR spectroscopy. Computational simulations (MD/DFT) can model solvent interactions and predict dominant forms .

Basic: What are the key physicochemical properties of this compound relevant to experimental design?

Answer:

  • Molecular formula: C₆H₁₂O₅ (MW 164.16 g/mol).
  • Melting point: 76°C (lower than psicose due to weaker intermolecular forces).
  • Hydrogen bonding: Intermolecular O3–H3A⋯O2 and O1–H1A⋯O5 bonds dominate .
  • Solubility: High in water, moderate in polar organic solvents.
    These properties inform solvent selection for synthesis, crystallization, and biological assays .

Advanced: How can researchers design experiments to explore the biological activity of this compound?

Answer:

  • In vitro assays: Use enzyme inhibition studies (e.g., glycosidase inhibition) to probe interactions with biological targets.
  • Structure-activity relationships (SAR): Compare with analogs (e.g., 6-Deoxy-l-sorbose) to identify functional group contributions .
  • Cell-based models: Assess metabolic effects (e.g., glucose uptake in hepatocytes) using isotopic labeling (e.g., ¹³C-glucose tracers) .
  • Ethical rigor: Follow institutional guidelines for biomaterial use and data reproducibility .

Basic: What analytical techniques are essential for confirming the purity of synthesized this compound?

Answer:

  • HPLC: Quantify residual L-rhamnose and byproducts using polarimetric detection.
  • NMR (¹H/¹³C): Verify α-furanose structure and absence of impurities.
  • Mass spectrometry (ESI-MS): Confirm molecular ion [M+H]⁺ at m/z 165.16 .
  • XRD: Validate crystalline purity and lattice parameters .

Advanced: How can the PICO framework be applied to formulate research questions on this compound?

Answer:

  • Population (P): this compound or its derivatives.
  • Intervention (I): Enzymatic synthesis, structural modification, or biological application.
  • Comparison (C): Alternative synthesis routes (chemical vs. enzymatic) or analogs (e.g., 6-Deoxy-d-psicose).
  • Outcome (O): Yield optimization, bioactivity metrics, or crystallographic stability.
    Example question: “Does enzymatic isomerization (I) of L-rhamnose yield higher-purity this compound (O) compared to chemical synthesis (C)?” .

Advanced: How should researchers address contradictory findings in the literature regarding hydrogen bonding patterns in this compound?

Answer:

  • Replicate studies: Reproduce crystallization and XRD analyses under identical conditions .
  • Systematic reviews: Meta-analyze data from multiple sources (e.g., CCDC entries) to identify consensus patterns.
  • Advanced techniques: Use neutron diffraction or IR spectroscopy to resolve ambiguities in hydrogen atom positioning .
  • Report transparently: Document experimental parameters (e.g., humidity, solvent) that may influence results .

Basic: What are the best practices for conducting a literature review on this compound?

Answer:

  • Database selection: Use SciFinder, PubMed, and CCDC for peer-reviewed studies.
  • Search terms: Combine This compound with synthesis, crystallography, or biological activity.
  • Source evaluation: Prioritize primary research (e.g., crystallographic data ) over reviews.
  • Citation tracking: Use tools like Web of Science to identify seminal papers and recent advancements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.